Methyl octadeca-12,16-diynoate
Description
Methyl octadeca-12,16-diynoate is a fatty acid methyl ester characterized by an 18-carbon chain with triple bonds at positions 12 and 16 (C₁₈H₃₀O₂; molecular weight ~290.4 g/mol) . Its structure distinguishes it from saturated esters (e.g., methyl palmitate) and monounsaturated analogs (e.g., trans-13-octadecenoic acid methyl ester) by the presence of two alkyne groups, which confer unique chemical reactivity and physical properties.
Properties
CAS No. |
58444-04-5 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-12,16-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h5-6,9-18H2,1-2H3 |
InChI Key |
GWFNHDUJMSYAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC#CCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-12,16-diynoate can be synthesized through various methods. One common approach involves the esterification of octadeca-12,16-diynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-12,16-diynoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in different saturated or unsaturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Methyl 8-oxo-octadec-11-en-9-ynoate and methyl 8-hydroxy-octadec-11-en-9-ynoate.
Reduction: Methyl octadec-12-ene-16-ynoate.
Substitution: this compound derivatives with various substituents.
Scientific Research Applications
Methyl octadeca-12,16-diynoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in lipidomics and membrane biology.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent due to its ability to interact with biological membranes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which methyl octadeca-12,16-diynoate exerts its effects involves its interaction with cellular membranes and enzymes. The compound’s triple bonds can undergo reactions that disrupt membrane integrity or inhibit enzyme activity, leading to antimicrobial or anticancer effects. The specific molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Key structural analogs include:
Key Differences :
- Triple vs. Double Bonds: The diynoates exhibit higher reactivity in cycloaddition and polymerization reactions compared to mono-unsaturated or saturated esters due to the electron-deficient triple bonds.
- Positional Isomerism: The placement of triple bonds (e.g., 12,16 vs. 13,16) affects physical properties such as melting points and solubility. For example, this compound may have a lower melting point than its 12,15-isomer due to reduced symmetry .
Comparison with Diterpenoid Methyl Esters
This compound differs significantly from cyclic diterpenoid esters (e.g., sandaracopimaric acid methyl ester and communic acid methyl esters) found in Austrocedrus chilensis resin . These diterpenoids feature fused ring systems and hydroxyl groups, contributing to their roles in plant defense mechanisms. In contrast, the linear alkyne chains of diynoates may facilitate distinct interactions in biological systems, such as membrane disruption or enzyme inhibition .
Analytical Differentiation
- Chromatography: this compound can be distinguished from similar esters (e.g., methyl palmitate) via gas chromatography (GC) based on retention times. For instance, in GC traces of plant resins, diynoates elute later than saturated esters due to lower volatility .
- Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy highlights the characteristic C≡C stretches (~2100–2260 cm⁻¹) in diynoates, absent in saturated analogs. Nuclear magnetic resonance (NMR) further differentiates positional isomers via alkynyl proton shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
